D-Quinoylalanine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Weight |
217.24 |
|---|---|
Origin of Product |
United States |
Stereochemical Principles and Chirality in D Quinoylalanine Research
Fundamentals of D-Stereoisomerism in Amino Acids
With the exception of glycine (B1666218), all amino acids are chiral, meaning they possess a central carbon atom (the α-carbon) bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). jpt.comtandfonline.com This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. ajinomoto.com These are designated as L- (levo, or left-handed) and D- (dextro, or right-handed) stereoisomers based on the spatial orientation of the amino group around the α-carbon. biopharmaspec.com
In the Fischer projection of an amino acid, if the amino group is on the left side of the α-carbon, it is an L-amino acid. biopharmaspec.com Conversely, if the amino group is on the right, it is a D-amino acid. biopharmaspec.com While L-amino acids are the predominant form found in proteins and utilized in most biological processes, D-amino acids are less common in nature but play significant roles in specific biological contexts, such as in bacterial cell walls and as neurotransmitters. jpt.combiopharmaspec.com The absolute stereochemistry of D-Quinoylalanine can also be defined as (R)- or (S)- based on the Cahn-Ingold-Prelog priority rules. googleapis.com
Impact of D-Configuration on Molecular Conformation and Rotational Dynamics
Research on peptides containing D-amino acid substitutions has shown that these changes can be dramatically destabilizing to the tertiary structure. researchgate.netnih.gov For instance, studies on miniproteins have demonstrated that single L-to-D substitutions can lead to significant destabilization and, in some cases, complete unfolding of the protein at room temperature. researchgate.netnih.gov The extent of this destabilization can vary depending on the specific amino acid and its position within the protein's secondary structure, such as α-helices or β-sheets. researchgate.netpreprints.org However, in some contexts, the presence of a D-amino acid is crucial for maintaining a specific, biologically active conformation. For example, in the toxin viroisin, the d-configuration of a serine residue is essential for maintaining a phalloidin-like conformation, which is correlated with its high biological activity. acs.org This suggests that while often disruptive, the D-configuration can, in specific cases, be a key determinant of a molecule's functional shape. acs.org
Chiral Purity and Enantiomeric Excess in this compound Synthesis Research
In the synthesis of this compound, achieving high chiral purity and enantiomeric excess is a critical objective. Chiral purity refers to the proportion of a single enantiomer in a mixture, while enantiomeric excess (ee) is a measure of the degree to which one enantiomer is present in greater amounts than the other. Even small percentages of the undesired L-enantiomer can significantly impact the properties and efficacy of the final product in research applications. peptide.com
Determining the chiral purity of amino acids is essential, and various analytical techniques are employed for this purpose. nih.gov A common method involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. peptide.comnih.gov These diastereomers, having different physical properties, can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC). peptide.com The use of heavy atom isotope-labeled Marfey's reagents has also been developed for more selective detection and quantification. nih.gov
The synthesis of D-amino acids can be achieved through chemical methods, which often involve the resolution of a racemic mixture (a 50:50 mixture of L- and D-enantiomers), or through stereoselective biocatalytic methods. rsc.org Biocatalytic approaches, utilizing enzymes, are often preferred as they can offer high yields and excellent optical purity under mild reaction conditions. rsc.org For example, dynamic kinetic resolution using a combination of a stereoselective amino acid amidase and a racemase can achieve high enantiomeric excess (e.g., 99.7% ee for D-alanine). nih.gov
Table 1: Research Findings on Chiral Purity and Enantiomeric Excess
| Method | Analyte/Product | Enantiomeric Excess (ee) | Reference |
| Dynamic Kinetic Resolution | D-alanine | 99.7% | nih.gov |
| Biocatalytic Stereoinversion | D-phenylalanine | >99% | rsc.org |
Stereoselective Control in Chemical and Enzymatic Derivatization of this compound
Achieving stereoselective control during the chemical and enzymatic derivatization of this compound is crucial for producing specific, desired molecules. Stereoselectivity in a reaction means that one stereoisomer is formed or reacts in preference to another.
Chemical Derivatization:
In chemical synthesis, stereocontrol can be achieved through various strategies. One approach is the use of chiral auxiliaries or catalysts that direct the reaction towards the desired stereochemical outcome. For instance, directed hydrogenation using a rhodium catalyst with a specific phosphine (B1218219) ligand can deliver hydrogen stereoselectively. rsc.org Another strategy involves using silicon-containing compounds to control stereochemistry in reactions like SE2' additions and enolate methylations. rsc.org Chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), react with amino acids to form diastereomers that can be separated chromatographically. nih.govresearchgate.net Other reagents like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) can also be used for this purpose. oup.com
Enzymatic Derivatization:
Enzymes are highly stereoselective catalysts and are widely used for the derivatization of D-amino acids. D-amino acid oxidase (DAAO), for example, is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with no activity towards L-amino acids. frontiersin.org This high stereoselectivity allows for the selective determination or modification of D-amino acids in a mixture. nih.govcapes.gov.br Other enzymes, such as D-amino acid transaminases (DATs), also exhibit high stereoselectivity and can be used in the synthesis of D-amino acids. frontiersin.org The combination of different enzymes in a cascade reaction can lead to highly efficient and stereoselective production of desired D-amino acid derivatives. rsc.org For instance, a PLP-dependent Mannich cyclase has been shown to be capable of deuterating a wide range of L-amino acids with strict stereoselectivity, leaving the D-enantiomers untouched. nih.gov
Advanced Synthetic Methodologies for D Quinoylalanine and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis provides the fundamental tools for constructing the D-quinoylalanine molecule and its derivatives. These methods are essential for producing the compound and for creating diverse libraries of related structures to explore their properties.
Enantioselective synthesis, a form of chemical synthesis that favors the formation of a specific enantiomer, is crucial in modern chemistry, particularly in pharmaceuticals where different stereoisomers can have varied biological effects. wikipedia.org Such strategies are fundamental for establishing the three-dimensional structure of chiral molecules like this compound. The goal is to control the formation of new chiral elements within a substrate molecule, leading to an unequal mixture of stereoisomeric products. wikipedia.org This can be achieved by using a chiral feature, such as a catalyst or auxiliary, that influences the reaction's transition state. wikipedia.org For quinoline-based amino acids, methods like the aza-Diels–Alder (Povarov) reaction have been utilized to synthesize building blocks for polypeptide surrogates, demonstrating a pathway to control stereochemistry. rsc.orgsemanticscholar.org
The total synthesis of complex molecules often relies on the "chiral pool," which consists of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids and sugars. wikipedia.org This approach, known as chiral pool synthesis, is highly efficient as it utilizes a pre-existing stereocenter which is preserved throughout the reaction sequence. wikipedia.org For the synthesis of this compound, a logical chiral precursor would be a protected form of D-alanine or a related D-amino acid. The synthesis would involve coupling the chiral amino acid component with a pre-functionalized quinoline (B57606) ring system. This strategy has been applied to the synthesis of other complex natural products, such as the anticancer drug paclitaxel, where using a chiral pool starting material makes the production more efficient. wikipedia.org
Solid-phase peptide synthesis (SPPS) is a powerful method for creating peptides by sequentially adding amino acids to a growing chain attached to an insoluble polymer resin. bachem.com This technique is well-suited for incorporating unnatural amino acids like this compound into peptide sequences. bachem.comcsic.es The process involves anchoring the C-terminus of an amino acid to the solid support and then performing cycles of Nα-protecting group removal and coupling of the next protected amino acid. bachem.com
A key challenge in incorporating quinoline-based amino acids is the coupling step, as the aromatic amine of a unit like 8-amino-2-quinolinecarboxylic acid is a poor nucleophile. uni-muenchen.de Efficient coupling often requires activating the incoming amino acid as an acid chloride and may need microwave assistance to proceed rapidly and quantitatively. uni-muenchen.de While various modern coupling reagents have been tested, the in-situ formation of acid chlorides has proven effective, though care must be taken to minimize racemization. uni-muenchen.de The choice of resin is also critical; polymers like PEG-modified polystyrene are often used in the common Fmoc/tBu SPPS strategy. researchgate.net
Table 1: Key Aspects of Solid-Phase Synthesis (SPPS)
| Feature | Description | Relevance to this compound |
|---|---|---|
| Principle | Stepwise addition of protected amino acids on a solid resin support. bachem.com | Allows for the controlled and efficient incorporation of this compound into peptide chains. bachem.comcsic.es |
| Key Strategy | Fmoc/tBu chemistry is widely used due to mild deprotection conditions for the Fmoc group. csic.esresearchgate.net | Compatible with the synthesis of peptides containing complex, acid-sensitive residues like this compound. |
| Challenge | Coupling to quinoline's aromatic amine can be difficult. uni-muenchen.de | Requires optimized activation methods, such as in-situ acid chloride formation, to ensure efficient peptide bond formation without significant racemization. uni-muenchen.de |
| Purification | Simplified, as excess reagents and by-products are washed away while the peptide remains on the resin. bachem.com | Facilitates the isolation of high-purity this compound-containing peptides. |
Solution-phase synthesis offers a versatile alternative to solid-phase methods and is often used for larger-scale production. One prominent strategy for constructing the quinoline core is the Pfitzinger reaction. acs.org This reaction can be employed in the parallel synthesis of quinoline derivative libraries. acs.org Another approach involves a three-step reaction sequence starting from isatin (B1672199) or its derivatives, which are reacted with malonic acid. The resulting quinoline carboxylic acid is then coupled with an amino acid ester, and a final hydrolysis step yields the desired quinoline-amino acid derivative. mdpi.com The aza-Diels–Alder (Povarov) reaction also provides an effective route to quinoline-based unnatural amino acids under straightforward conditions. rsc.orgsemanticscholar.org
Combinatorial chemistry is a technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. osdd.netfortunejournals.com This approach is highly valuable for drug discovery and materials science. fortunejournals.comCurrent time information in Tiranë, AL.
Parallel synthesis, a key technique in combinatorial chemistry, uses a standard synthetic route to produce a range of analogues in separate reaction vessels, allowing the identity of each product to be known. scribd.com This method has been successfully applied to create libraries of quinoline derivatives. For example, two distinct strategies based on the Pfitzinger reaction have been used for the parallel solution-phase synthesis of over 500 substituted quinoline and 2-oxo-1,2-dihydroquinoline derivatives on a 50–100 mg scale. acs.org Such libraries enable the efficient exploration of structure-activity relationships by systematically modifying the quinoline core and the appended amino acid. edelris.com
Table 2: Tools for Combinatorial Library Generation
| Tool | Description |
|---|---|
| SmiLib | A Linux-based tool for generating combinatorial libraries from scaffolds, building blocks, and linkers. osdd.net |
| CLEVER | Enumerates chemical libraries using custom fragments and computes physicochemical properties. osdd.net |
| GLARE | An open-source package for generating combinatorial libraries. osdd.net |
| PGVL Hub | A tool designed to streamline the design and synthesis of chemical libraries for medicinal chemists. osdd.net |
Solution-Phase Synthetic Routes for this compound and Related Quinoline-Derived Amino Acids
Enzymatic and Biocatalytic Synthesis Routes
Biocatalytic methods, which use enzymes to perform chemical transformations, are becoming increasingly important for the synthesis of D-amino acids. nih.gov These approaches offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical methods. nih.govnih.gov
Several enzymatic strategies are available for producing D-amino acids. nih.govmdpi.com One major route is the asymmetric reductive amination of an α-keto acid precursor, which can be catalyzed by a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT). nih.govmdpi.com DAATs, which are pyridoxal-5′-phosphate-dependent enzymes, catalyze the stereoselective transfer of an amino group from a donor to a keto acid, producing optically pure D-amino acids. mdpi.com
Another powerful technique is the creation of multi-enzyme cascade reactions. frontiersin.org For instance, a one-pot biocatalytic system can achieve the stereoinversion of an L-amino acid into its D-enantiomer. rsc.org This cascade might first use an L-amino acid deaminase to convert the L-amino acid into the corresponding α-keto acid, which is then transformed into the D-amino acid by a D-amino acid dehydrogenase, with a cofactor regeneration system included to drive the reaction. rsc.orgresearchgate.net These enzymatic and biocatalytic routes represent a sustainable and efficient frontier for the synthesis of this compound and its analogues. nih.gov
Enzyme Discovery and Engineering for D-Amino Acid Production Relevant to this compound
The foundation of biocatalytic D-amino acid synthesis lies in the discovery and subsequent engineering of suitable enzymes. While naturally occurring enzymes possess catalytic activities, they are often not optimized for industrial applications, exhibiting limitations in substrate scope, stability, or catalytic efficiency. wikipedia.org Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzyme properties to meet specific synthetic needs. acs.orgsyncozymesnad.com This is particularly relevant for producing non-canonical amino acids like this compound, which may not be readily accepted by wild-type enzymes.
Key enzyme classes that have been the focus of discovery and engineering for D-amino acid production include D-amino acid dehydrogenases (D-AADH) and D-amino acid transaminases (D-AAT). wikipedia.orgfrontiersin.org
D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the stereoselective reductive amination of α-keto acids to the corresponding D-amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). wikipedia.orggoogle.com Wild-type D-AADHs often have a narrow substrate specificity. google.com However, protein engineering has successfully expanded their substrate range to include bulky aromatic and heterocyclic α-keto acids, which are precursors to compounds like this compound. cobiss.netnih.gov For instance, through mutagenesis, a D-AADH has been engineered to efficiently synthesize various D-arylalanines from their respective α-keto acids with excellent enantioselectivity (≥98% ee). cobiss.net
D-Amino Acid Transaminases (D-AAT): D-AATs, also known as D-transaminases, catalyze the transfer of an amino group from a donor molecule (often a common D-amino acid like D-alanine or D-glutamate) to an α-keto acid acceptor. wikipedia.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial for producing a variety of D-amino acids. jmb.or.kr Engineering efforts have focused on improving their stability and broadening their substrate specificity to accommodate non-natural α-keto acids. polimi.itjmb.or.kr Structural and kinetic studies of D-AATs from various bacterial sources have provided insights into the active site residues that determine substrate binding, paving the way for rational design to create variants capable of accepting quinoline-based precursors. jmcs.org.mxnih.gov
The table below summarizes key findings from enzyme engineering studies relevant to the synthesis of D-arylalanines, a class to which this compound belongs.
| Enzyme Type | Original Source Organism | Engineering Strategy | Key Improvements Relevant to D-Arylalanine Synthesis | Reference(s) |
| D-Amino Acid Dehydrogenase | Corynebacterium glutamicum | Site-directed and random mutagenesis | Broadened substrate range to include aromatic 2-keto acids; enabled synthesis of D-phenylalanine derivatives. | cobiss.netnih.gov |
| D-Amino Acid Dehydrogenase | meso-diaminopimelate D-dehydrogenase | Rational and random mutagenesis | Creation of a broad-range, highly stereoselective D-AADH capable of synthesizing various straight, branched, and aromatic D-amino acids. | nih.gov |
| D-Amino Acid Transaminase | Bacillus sp. YM-1 | Site-directed mutagenesis (T242G variant) | Enhanced activity on various D-tryptophan and D-phenylalanine derivatives. | nih.gov |
| D-Amino Acid Transaminase | Blastococcus saxobsidens | Structural and kinetic analysis | Demonstrated activity towards a broad range of D-amino acids and primary (R)-amines, providing a basis for engineering. | google.com |
Stereoinversion Biocatalysis for D-Amino Acid Generation
A highly efficient strategy for producing D-amino acids is through the stereoinversion of their more readily available and less expensive L-enantiomers. d-nb.info This approach typically involves a two-step enzymatic cascade within a single reaction vessel, avoiding the need to isolate intermediates. google.comd-nb.info
The process generally begins with the oxidative deamination of an L-amino acid to its corresponding α-keto acid intermediate. This step is often catalyzed by an L-amino acid oxidase (L-AAO) or an L-amino acid deaminase (L-AAD). nih.govd-nb.info Subsequently, the achiral α-keto acid is subjected to stereoselective reductive amination to yield the desired D-amino acid, a reaction catalyzed by an engineered D-AADH or a D-AAT. nih.govd-nb.info
For the synthesis of this compound, this would involve:
Oxidative Deamination: Conversion of L-Quinoylalanine to its α-keto acid, 2-oxo-3-(quinolin-2-yl)propanoic acid, using an L-AAD.
Reductive Amination: Stereoselective amination of the α-keto acid intermediate to this compound using a D-AADH or D-AAT.
Multi-Enzyme Cascades for One-Pot Synthesis of D-Amino Acid Derivatives
Multi-enzyme cascades represent a sophisticated approach in biocatalysis, mimicking natural metabolic pathways to synthesize complex molecules in a one-pot reaction. cobiss.netd-nb.info These systems are highly advantageous as they minimize intermediate purification steps, reduce waste, and can shift reaction equilibria to favor product formation. polimi.it For this compound synthesis, several multi-enzyme cascade strategies can be envisioned.
A prominent example is the deracemization of a racemic mixture of DL-amino acids. This can be achieved by combining an enantioselective L-amino acid oxidase/deaminase with a non-selective reducing agent or, more elegantly, with a stereoselective D-AADH. cobiss.netnih.gov
Another powerful cascade is the stereoinversion of L-amino acids, as described in the previous section. To make this process self-sufficient, a third enzyme for cofactor regeneration is often included. For instance, in a system using an L-AAD and a D-AADH (which is NADPH-dependent), a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) can be added. nih.govd-nb.info These enzymes oxidize a sacrificial co-substrate (formate or glucose, respectively) to regenerate the NADPH consumed by the D-AADH, allowing the reaction to proceed to completion with only a catalytic amount of the expensive cofactor. nih.govd-nb.info
A fully biocatalytic three-enzyme system for the conversion of an L-arylalanine to its D-enantiomer could be constructed as follows:
| Enzyme 1 (Oxidation) | Enzyme 2 (Reductive Amination) | Enzyme 3 (Cofactor Regeneration) | Starting Material | Final Product | Reference(s) |
| L-Amino Acid Deaminase (Proteus mirabilis) | meso-Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | Formate Dehydrogenase (Burkholderia stabilis) | L-Phenylalanine | D-Phenylalanine | nih.govd-nb.info |
| L-Amino Acid Deaminase | D-Amino Acid Dehydrogenase (Corynebacterium glutamicum) | Glucose Dehydrogenase (Bacillus megaterium) | L-Arylalanines | D-Arylalanines | nih.gov |
These systems, often implemented in whole-cell biocatalysts co-expressing all necessary enzymes, provide an efficient and economical route for the synthesis of D-amino acids like this compound from their L-counterparts or α-keto acid precursors. nih.govd-nb.info
Substrate Scope and Limitations of D-Amino Acid-Generating Enzymes for Quinoylalanine Precursors
The successful enzymatic synthesis of this compound is contingent on the ability of D-amino acid-generating enzymes to accept its precursor, 2-oxo-3-(quinolin-2-yl)propanoic acid, as a substrate. The substrate scope of wild-type enzymes is often a limiting factor, particularly for non-natural substrates with bulky or complex side chains like the quinoline moiety. google.comnih.gov
D-Amino Acid Dehydrogenases (D-AADH): Natural D-AADHs are typically specific for small aliphatic D-amino acids. wikipedia.org However, extensive protein engineering has led to the development of variants with significantly broadened substrate specificity. nih.gov Studies on engineered D-AADHs have demonstrated activity on a wide range of aromatic α-keto acids, including those with phenyl, substituted phenyl, and naphthyl groups, which are structurally related to the quinoline group. cobiss.net This suggests a high potential for these engineered enzymes to accept 2-oxo-3-(quinolin-2-yl)propanoic acid. The primary limitation may be reduced catalytic efficiency (kcat/KM) compared to smaller, less sterically hindered substrates. nih.gov
D-Amino Acid Transaminases (D-AAT): D-AATs generally exhibit a broader substrate range than D-AADHs, with many showing activity towards aromatic amino acids. wikipedia.org For example, a D-AAT from Arabidopsis thaliana (AtDAT1) was shown to accept various D-amino acids as amino group donors, with D-methionine being a preferred substrate when pyruvate (B1213749) is the acceptor. frontiersin.org While direct testing on quinoline-containing keto acids is not widely reported, the known promiscuity of certain D-AATs towards bulky substrates makes them promising candidates. google.com The main limitation could be the efficiency of the transamination reaction, which is dependent on the specific enzyme and the choice of amino donor. jmcs.org.mx
The table below outlines the demonstrated substrate scope of relevant enzymes, indicating their potential applicability to Quinoylalanine precursors.
| Enzyme | Substrate Class Tested | Specific Examples of Accepted Non-Natural Substrates | Potential for Quinoylalanine Precursor | Limitations | Reference(s) |
| Engineered D-AADH | Aromatic α-keto acids | Phenylpyruvic acid, 4-Fluorophenylpyruvic acid, 2-Naphthylpyruvic acid | High | Catalytic efficiency may be lower for the bulky quinoline group compared to smaller phenyl groups. | cobiss.netnih.gov |
| Engineered D-AAT | Aromatic α-keto acids | Phenylpyruvic acid derivatives, Indole-3-pyruvic acid | High | Requires an appropriate amino donor; reaction kinetics may not be optimal without further engineering. | polimi.itnih.gov |
| Arabidopsis thaliana D-AAT (AtDAT1) | Various D-amino acids (as donors) | D-Methionine, D-Tryptophan, D-Alanine | Moderate to High | Specificity for the keto acid acceptor (2-oxo-3-(quinolin-2-yl)propanoic acid) would need to be confirmed. | frontiersin.org |
Incorporation and Structural Roles of D Quinoylalanine in Peptide and Peptidomimetic Research
Design Principles for Peptides Containing Unnatural D-Amino Acids
The introduction of unnatural D-amino acids into peptide sequences is a deliberate strategy aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. acs.orgchemimpex.com The primary goal is often to enhance resistance to proteolytic degradation, as enzymes that typically recognize and cleave L-amino acid sequences are ineffective against D-isomers or peptides containing them. This increased stability is a critical factor in improving the bioavailability and therapeutic window of peptide-based drugs. nih.gov
Key design principles involve:
Enhancing Proteolytic Stability: Replacing L-amino acids at sites vulnerable to enzymatic cleavage with their D-enantiomers can dramatically increase the peptide's half-life. nih.gov
Constraining Conformation: D-amino acids can induce specific secondary structures, such as β-turns or hairpins, which can be crucial for receptor binding and activity. nih.gov The insertion of a D-amino acid can disrupt or stabilize helical structures depending on its position. google.com
Modulating Activity: The substitution can alter the peptide's interaction with its biological target. This may involve enhancing binding affinity by presenting side chains in a novel orientation or converting an agonist into an antagonist.
Mimicking Natural Structures: Unnatural amino acids are used to create peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. acs.org
Table 1: Rationale for Incorporating Unnatural D-Amino Acids in Peptide Design
| Design Goal | Principle | Example Application |
|---|---|---|
| Increased Stability | Replacement of L-amino acids at protease cleavage sites with D-amino acids. | Developing long-acting peptide therapeutics. nih.gov |
| Structural Constraint | Induction of specific secondary structures (e.g., β-turns) by introducing a D-amino acid. | Designing peptides with high affinity for a specific receptor conformation. nih.gov |
| Activity Modulation | Altering peptide-receptor interactions to switch from agonist to antagonist activity. | Creating hormone antagonists like Antide. |
| Bioavailability | Improving resistance to degradation to enhance oral or systemic availability. | Modifying antimicrobial peptides for better in vivo efficacy. nih.gov |
Solid-Phase Peptide Synthesis Strategies for D-Quinoylalanine Integration
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a controlled, stepwise manner. The most common approach, Fmoc-SPPS, involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support. Each cycle consists of removing the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, followed by coupling the next Fmoc-protected amino acid.
The integration of an unnatural amino acid like this compound into a peptide sequence using SPPS requires a custom-synthesized, appropriately protected building block. Specifically, Fmoc-D-Quinoylalanine-OH would be needed. The general procedure for preparing such a building block involves:
Synthesis of the core this compound amino acid.
Protection of the α-amino group with an Fmoc group.
Protection of any reactive side-chain functionalities, although the quinoline (B57606) ring is generally stable under SPPS conditions.
Once the Fmoc-D-Quinoylalanine-OH building block is obtained, it can be incorporated into the desired peptide sequence using standard SPPS protocols. nih.govgoogle.com The process involves activating the carboxylic acid of the incoming amino acid, typically with reagents like HBTU or HATU, and coupling it to the free N-terminus of the peptide chain on the resin. The insolubility of the resin support simplifies the purification process, as excess reagents and by-products can be easily washed away after each step.
Table 2: General Cycle for Fmoc Solid-Phase Peptide Synthesis (SPPS)
| Step | Procedure | Purpose |
|---|---|---|
| 1. Deprotection | The resin-bound peptide is treated with a base (e.g., 20% piperidine (B6355638) in DMF) to remove the Fmoc group from the N-terminal amino acid. | To expose the α-amino group for the next coupling reaction. |
| 2. Washing | The resin is washed with a solvent like DMF to remove the deprotection agent and by-products. | To ensure a clean reaction environment for the coupling step. |
| 3. Coupling | The next Fmoc-protected amino acid (e.g., Fmoc-D-Quinoylalanine-OH) is activated and added to the resin, forming a new peptide bond. | To elongate the peptide chain. |
| 4. Washing | The resin is washed again to remove excess reagents and soluble by-products. | To purify the resin-bound peptide before the next cycle. |
| 5. Repeat | Steps 1-4 are repeated until the desired peptide sequence is assembled. | To build the full-length peptide. |
| 6. Cleavage | The completed peptide is cleaved from the resin support and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). | To release the final peptide product into solution. |
Influence of this compound on Peptide Secondary Structure and Stability
The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids has a profound and predictable impact on its secondary structure. google.com While L-amino acids favor right-handed α-helical conformations, the introduction of a D-amino acid can act as a "helix breaker," disrupting this structure by introducing a kink. google.com This disruption occurs because the D-isomer favors a region of the Ramachandran plot that is energetically unfavorable for right-handed helices. nih.gov
However, this disruptive capability can be harnessed for constructive purposes. A D-amino acid, particularly when paired with a conformationally flexible residue like glycine (B1666218) or a rigid one like proline, is an excellent nucleator of β-turns and β-hairpins. nih.gov These structures are critical for the folded architecture of many biologically active peptides.
Given its structural characteristics, this compound would be expected to:
Induce Turns: The steric bulk and conformational rigidity of the quinoline side chain would strongly favor the formation of turn structures, helping to create well-defined peptide architectures.
Enhance Proteolytic Stability: Beyond the general resistance of D-amino acids, the bulky quinoline group can provide additional steric shielding, further protecting adjacent peptide bonds from enzymatic degradation. nih.gov
The precise influence depends on the position of the substitution. A D-amino acid at the N- or C-terminus may have a minimal effect on an existing α-helix, whereas a substitution in the middle can completely disrupt it.
Cyclic Peptide Architectures Incorporating this compound
Cyclization is a powerful strategy in peptide design used to improve stability, receptor affinity, and selectivity by reducing conformational flexibility. Cyclic peptides often exhibit enhanced biological activity and metabolic stability compared to their linear counterparts.
D-amino acids are frequently incorporated into cyclic peptide design for several reasons:
To Facilitate Cyclization: The turn-inducing properties of D-amino acids can pre-organize the linear peptide into a conformation that is amenable to head-to-tail or side-chain cyclization, improving reaction yields.
To Create Stable Conformations: Incorporating D-amino acids, such as in a D-Pro-L-Pro motif, can bias the cyclic peptide towards a specific, stable β-hairpin-like structure. This conformational constraint is key to high-affinity binding.
To Enhance Stability: The presence of D-amino acids within the cyclic structure further enhances its resistance to proteolysis.
The incorporation of this compound into a cyclic peptide would be a potent strategy for creating a highly constrained and stable architecture. Its rigid side chain would significantly influence the ring's conformation, potentially leading to novel structures with unique binding properties. Computational models are increasingly being used to predict the structures of cyclic peptides, including those with unnatural amino acids, to guide their design.
This compound as a Structural Mimetic in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the biological activity of a peptide but with improved drug-like characteristics, such as oral bioavailability and metabolic stability. The use of unnatural amino acids, including D-isomers and residues with non-standard side chains, is a central strategy in peptidomimetic development. acs.org
This compound can serve as a structural mimetic in several ways:
Backbone Scaffold: As a D-amino acid, it alters the peptide backbone, making the resulting molecule a Class B peptidomimetic.
Side-Chain Mimicry: The aromatic and heterocyclic quinoline side chain can mimic the side chains of natural aromatic amino acids like Tryptophan or Phenylalanine, but with different electronic and steric properties. This allows it to engage with target receptors in novel ways, potentially leading to increased potency or altered selectivity.
Conformational Mimicry: By inducing specific turn structures, a peptide containing this compound can mimic the bioactive conformation of a larger, more flexible natural peptide loop, effectively creating a smaller, more stable, and potent analog.
The goal of this mimicry is to create a molecule that retains the desired biological function of the parent peptide while possessing the stability and pharmacokinetic properties of a small-molecule drug. acs.org
Conformational Analysis of this compound-Containing Peptides
Understanding the three-dimensional structure of a peptide is crucial for elucidating its mechanism of action and for rational drug design. The conformational analysis of peptides containing this compound can be approached using a combination of experimental and computational techniques.
Computational Modeling: Molecular dynamics (MD) simulations and other computational methods are used to explore the conformational space available to a peptide. These in-silico methods can predict low-energy conformations and provide insights into the peptide's flexibility and structural dynamics, which is especially useful for complex structures like cyclic peptides.
A detailed conformational analysis of a this compound-containing peptide would reveal how its rigid structure influences the local and global fold, providing a structural basis for its observed biological activity and stability.
Molecular Recognition and Mechanistic Studies of D Quinoylalanine Containing Constructs
Ligand-Biomolecule Interaction Studies (Excluding Direct Therapeutic Efficacy or Clinical Data)
The study of how D-Quinoylalanine-containing molecules interact with biological macromolecules provides fundamental insights into their function. These investigations focus on the biophysical and biochemical aspects of binding, excluding clinical outcomes.
Integrins are a major family of cell surface receptors involved in cell-matrix and cell-cell adhesion. frontiersin.orgnih.gov They are heterodimers composed of α and β subunits that mediate crucial biological processes. nih.gov Peptides containing specific motifs, such as Arg-Gly-Asp (RGD), are known to bind integrins and can modulate their function. frontiersin.orgnih.gov The development of synthetic peptides that target integrins is an active area of research. nih.govgoogle.com
While the incorporation of D-amino acids is a known strategy to enhance peptide stability, specific binding kinetics and affinity data for this compound-containing peptides targeting integrins are not extensively detailed in the current scientific literature. The affinity of such interactions is typically quantified by the dissociation constant (Kd), with lower values indicating tighter binding. google.com Studies on integrin-binding peptides often focus on identifying sequences that can disrupt the natural interactions between integrins and their ligands, such as the extracellular matrix. ias.ac.in For instance, peptides have been identified that inhibit the interaction between the disintegrin domain of ADAM15 and integrin αvβ3. ias.ac.in However, detailed kinetic profiling (association and dissociation rates) for this compound-based ligands with integrins remains an area for future investigation.
The quinoline (B57606) scaffold, a core component of this compound, is present in numerous molecules that interact with enzymes. These interactions can range from substrate recognition to potent inhibition. nih.govsavemyexams.com
Recent studies have characterized quinoline-based compounds as inhibitors of enzymes that act on DNA. For example, certain quinoline analogs with methylamine (B109427) or methylpiperazine additions demonstrate low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1) and the bacterial enzyme C. difficile CamA. nih.gov The mechanism involves the compound intercalating into the DNA, which in turn induces a conformational change in the enzyme, moving the catalytic domain away from its target. nih.gov
In another study focused on discovering inhibitors for the bacterial enzyme LpxC, a key target for Gram-negative bacteria, a variety of amino acids were tested to probe the substrate-binding site. While the study successfully identified potent inhibitors, the L-isomer of quinolylalanine was noted in a list of potential modifications, though detailed inhibitory data for this specific analog was not the focus. acs.org
Furthermore, the study of D-amino acid transaminase, an enzyme specific for D-amino acids, reveals that it can be inactivated by its natural substrate, D-alanine, in a process known as substrate inhibition. nih.gov This highlights the complex nature of enzyme interactions even with their preferred stereoisomeric substrates.
Table 1: Examples of Enzyme Interactions with Quinoline-Containing Analogs
| Compound/Analog Class | Target Enzyme | Interaction Type | Observed Effect/Potency | Reference |
|---|---|---|---|---|
| Quinoline-based analogs (e.g., with methylpiperazine) | Human DNMT1, C. difficile CamA | Inhibition | Low micromolar (µM) potency | nih.gov |
| Glycine-derived fragment with modifications | E. coli LpxC | Inhibition | IC₅₀ values in the nanomolar (nM) to micromolar (µM) range for various derivatives | acs.org |
| D-Alanine | D-Amino Acid Transaminase | Substrate Inhibition | Inactivation of the enzyme concomitant with substrate decarboxylation | nih.gov |
The inclusion of D-amino acids into a peptide backbone is a powerful method to modulate its interaction with proteins. A primary advantage is the enhanced resistance to proteolysis by endogenous proteases, which typically recognize L-amino acids. nih.govlifetein.comwikipedia.org This increased stability allows the peptide to persist longer and engage with its target protein.
The specific stereochemistry of a D-amino acid can also directly influence binding affinity and specificity. By altering the three-dimensional conformation of the peptide, a D-amino acid can create or disrupt key contacts within a protein's binding pocket. cardiff.ac.uk For example, LHRH (luteinizing hormone-releasing hormone) antagonists have been developed by systematically incorporating various D-amino acids. The antagonist 'Antide' includes D-pCl-Phe and D-3-Pal (D-3-(3-pyridyl)alanine), a structural analog of quinolylalanine. pnas.org An even more potent antagonist was created by substituting D-3-Pal with D-3-(3-quinolyl)alanine (D-Qal). pnas.orgrsc.org This demonstrates that the quinoline moiety in the D-configuration is highly favorable for recognition by the LHRH receptor, leading to a significant increase in antagonistic potency.
Enzyme-Substrate/Inhibitor Interactions Involving this compound Analogs
Mechanisms of Molecular Recognition by Stereoisomeric Preference
Molecular recognition in biological systems is often highly stereospecific, meaning that a receptor or enzyme can distinguish between enantiomers (mirror-image isomers) of a ligand. nih.govnih.gov This preference arises from the chiral nature of the biomolecules themselves, which are composed of L-amino acids.
The use of D-amino acids like this compound in peptide design exploits this principle. While most proteases are specific for L-peptides, the target receptor may not have an absolute stereochemical preference and can sometimes accommodate or even favor a D-amino acid at a specific position. nih.govlifetein.com The rationale for incorporating a D-amino acid can be twofold: to enhance proteolytic stability or to improve binding affinity by presenting side chains in a unique spatial orientation that better fits the target. wikipedia.org
A clear example of stereoisomeric preference is seen with enzymes like D-amino acid transaminase, which are specifically evolved to act on D-amino acid substrates. nih.gov In drug design, techniques like mirror-image phage display are built entirely on the principle of stereoisomeric preference. In this method, a D-protein target is synthesized and used to screen a library of L-peptides. The identified L-peptide binder is then synthesized in its D-enantiomeric form, which is expected to bind to the natural L-protein target with high affinity and stability. nih.govwikipedia.orgcardiff.ac.uk The successful incorporation of D-quinolylalanine into potent LHRH receptor antagonists underscores that its D-configuration is critical for the desired molecular recognition and biological effect. pnas.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Specific Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For complex molecules like this compound derivatives, SAR studies explore how modifications to the quinoline ring, the amino acid backbone, or its side chain affect interactions with a biological target.
While extensive SAR studies specifically on this compound are limited, valuable insights can be drawn from research on related quinoline and quinoxaline (B1680401) structures. For instance, in the development of quinoxaline urea (B33335) analogs as IKKβ phosphorylation modulators, SAR studies revealed key features for activity. Modifications at various positions of the quinoxaline core and the phenylurea moiety led to significant differences in potency. nih.gov Similarly, SAR studies on quinoline derivatives identified compounds with potent antiprion and antimalarial activity, with the most active molecule exhibiting an EC₅₀ of 50 nM. nih.gov These studies often show that the position and nature of substituents (e.g., halogens, hydrophobic groups) on the heterocyclic ring system are critical for binding. drugdesign.orgnih.gov
Table 2: Illustrative SAR Findings for Quinoxaline Analogs as IKKβ Inhibitors
| Compound ID | R1 Group (Quinoxaline) | R2 Group (Phenylurea) | Inhibition of p-IKKβ (1 µM) | Reference |
|---|---|---|---|---|
| 50 | Phenyl | 4-chlorophenyl | 6% | nih.gov |
| 84 | H | 2,4-difluorophenyl | 95% | nih.gov |
| 85 | H | 3,4-difluorophenyl | 38% | nih.gov |
| 87 | H | 4-trifluoromethoxyphenyl | 85% | nih.gov |
This table presents a selection of data to illustrate SAR principles from a study on quinoxaline derivatives and does not represent this compound.
Investigation of Allosteric Modulation Induced by this compound
Allosteric modulation occurs when a molecule binds to a site on a protein (an allosteric site) that is distinct from the primary binding site (the orthosteric site). wikipedia.org This binding event induces a conformational change in the protein, altering the activity at the orthosteric site. nih.govbiorxiv.org Allosteric modulators can be positive (PAMs), enhancing activity, or negative (NAMs), reducing it. wikipedia.org
There is no direct evidence in the reviewed literature showing that this compound itself functions as an allosteric modulator. However, molecules containing a quinoline scaffold have been shown to act as allosteric modifiers. For example, quinidine (B1679956) can act as a substrate-dependent allosteric modifier of CYP3A4 activity, either inhibiting or activating the enzyme's metabolism of different substrates. nih.gov This indicates that the quinoline structure can interact with allosteric sites on enzymes.
The identification of allosteric sites is often achieved through mutagenesis studies. For the D1 dopamine (B1211576) receptor, a point mutation (R130Q) in an intracellular loop was found to eliminate the activity of one PAM without affecting another, suggesting they bind to different allosteric sites. unc.edu Such approaches could, in the future, be used to determine if this compound-containing peptides or their derivatives exert their effects through allosteric mechanisms on their target receptors.
Advanced Analytical and Spectroscopic Methodologies in D Quinoylalanine Research
Spectroscopic Characterization of D-Quinoylalanine and its Derivatives (e.g., Advanced NMR, CD, Chiral Chromatography)
Spectroscopic techniques are fundamental in elucidating the three-dimensional structure and confirming the chiral nature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for the structural verification of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov For highly deuterated versions of the compound, Deuterium (²H) NMR can be an effective alternative for structure verification and enrichment determination. acs.org
¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring, the α-carbon, and the β-carbon. The chemical shifts of the aromatic protons of the quinoline ring typically appear in the downfield region (around 7.0-9.0 ppm). modgraph.co.uk The specific chemical shifts can be influenced by the solvent and concentration due to potential π-π stacking interactions between quinoline rings. uncw.eduuncw.edu
¹³C NMR: The carbon spectrum provides complementary information, with the carbons of the quinoline ring appearing at characteristic chemical shifts. publish.csiro.au The carbonyl carbon of the carboxylic acid group and the α- and β-carbons will also have distinct resonances. Theoretical calculations can be used to predict and help interpret the experimental chemical shifts of quinoline derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for quinoline and alanine (B10760859) moieties. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (C=O) | - | ~175 |
| α-Carbon (CH) | ~4.0 | ~52 |
| β-Carbon (CH₂) | ~3.5 | ~38 |
| Quinoline C2 | 8.8 | 150 |
| Quinoline C3 | 7.5 | 121 |
| Quinoline C4 | 8.0 | 136 |
| Quinoline C4a | - | 128 |
| Quinoline C5 | 7.8 | 129 |
| Quinoline C6 | 7.6 | 127 |
| Quinoline C7 | 7.4 | 129 |
| Quinoline C8 | 8.1 | 148 |
| Quinoline C8a | - | 148 |
Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of this compound. core.ac.uk As a chiral molecule, this compound will differentially absorb left- and right-handed circularly polarized light, producing a characteristic CD spectrum. core.ac.ukmtoz-biolabs.com This technique is highly sensitive to the stereochemistry of amino acids and can be used to distinguish between the D- and L-enantiomers, which produce mirror-image spectra. mtoz-biolabs.com CD spectroscopy can also be used for the quantitative analysis of enantiomeric mixtures of amino acids. nih.govresearchgate.net When incorporated into peptides, the CD signal in the near-UV region (250-320 nm) can provide information about the tertiary structure, as the quinoline chromophore's environment will influence the spectrum. jascoinc.com
Chiral Chromatography Chiral chromatography is a powerful method for the physical separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach for separating D- and L-amino acids. sigmaaldrich.comresearchgate.net For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective as they possess ionic groups and are compatible with a range of mobile phases. sigmaaldrich.com The D-enantiomer is often more strongly retained on such columns. sigmaaldrich.com This technique is not only crucial for preparative separation but also for the analytical assessment of enantiomeric purity.
Mass Spectrometry Approaches for Structure Elucidation and Peptide Sequencing with this compound
Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for identifying its presence within a peptide sequence.
Tandem mass spectrometry (MS/MS) is the primary method for peptide sequencing. epfl.ch In a typical experiment, a peptide containing this compound is isolated and fragmented, most commonly through collision-induced dissociation (CID). researchgate.net The fragmentation occurs primarily at the peptide bonds, generating a series of fragment ions (typically b- and y-ions). epfl.ch The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
The incorporation of this compound introduces a unique mass into the peptide backbone. The residue mass of this compound (C₁₂H₁₀N₂O) can be calculated and used to identify its position in the sequence. The presence of this unnatural amino acid will produce a characteristic mass shift in the fragment ion series, allowing for its precise localization. Advanced fragmentation methods like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can provide complementary fragmentation patterns, which can be particularly useful for analyzing modified peptides. nih.gov Specialized algorithms and database search methods can be adapted to account for the mass of this and other modified amino acids during data analysis. nih.govacs.org
Table 2: Mass Spectrometric Properties of this compound Residue
| Property | Value | Description |
| Chemical Formula (Residue) | C₁₂H₁₀N₂O | Formula of the residue within a peptide chain. |
| Monoisotopic Mass (Residue) | 210.0793 Da | The exact mass of the most abundant isotopes. |
| Average Mass (Residue) | 210.231 Da | The weighted average mass of all stable isotopes. |
| Expected Fragment Ion Shift | 210.0793 Da | The mass difference between adjacent b- or y-ions flanking the this compound residue. |
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Ensuring the enantiomeric purity of this compound is critical for its application in research, as the biological activity of peptides can be highly dependent on the stereochemistry of their constituent amino acids. Chiral chromatography is the definitive method for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. researchgate.net The separation can be achieved in several ways:
Chiral Stationary Phases (CSPs): This is the most direct method, where the enantiomers are separated based on their differential interactions with a chiral selector bonded to the stationary phase. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based columns are common choices for amino acid separations. sigmaaldrich.com
Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a copper(II) complex with a chiral ligand like L-proline, is added to the mobile phase. nih.gov This forms transient diastereomeric complexes with the D- and L-amino acids, which can then be separated on a standard achiral column. nih.gov
Pre-column Derivatization: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a conventional achiral stationary phase, such as a C8 or C18 column. oup.com
The choice of method depends on the scale of the separation (analytical vs. preparative) and the specific properties of the this compound derivative being analyzed.
Table 3: Comparison of Chiral HPLC Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| Chiral Stationary Phase (CSP) | Differential interaction with a solid chiral surface. | Direct analysis, wide applicability, good for preparative scale. | Columns can be expensive and have specific mobile phase requirements. |
| Chiral Mobile Phase Additive (CMPA) | Forms transient diastereomeric complexes in the mobile phase. | Uses standard achiral columns, can be cost-effective. | CMPA can interfere with detection; method development can be complex. |
| Pre-column Derivatization | Covalent formation of diastereomers before injection. | High separation efficiency on standard columns, enhances detectability. | Requires an additional reaction step; risk of racemization during derivatization. |
Application of Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC)
Once this compound is incorporated into a peptide or other bioactive molecule, biophysical techniques are employed to quantify its interactions with biological targets such as proteins or nucleic acids.
Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that measures molecular interactions in real-time. nicoyalife.com In a typical SPR experiment, a target protein (ligand) is immobilized on a sensor chip surface. core.ac.uk A solution containing the this compound-modified peptide (analyte) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. researchgate.net By monitoring this change over time, one can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity. nih.govsnmjournals.org
Isothermal Titration Calorimetry (ITC) ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comcam.ac.uk In an ITC experiment, a solution of the this compound-containing peptide is titrated into a sample cell containing the target protein. beilstein-journals.org The instrument measures the minute temperature changes that occur upon binding. nih.gov This allows for the determination of not only the binding affinity (Kᴅ) but also the complete thermodynamic profile of the interaction, including the enthalpy change (ΔH) and the stoichiometry (n) of binding. beilstein-journals.orgnih.gov From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing deep insight into the forces driving the interaction. nih.gov
Table 4: Key Parameters from Biophysical Interaction Analysis
| Technique | Key Parameters Measured | Information Provided |
| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₑ (off-rate), Kᴅ (affinity) | Kinetics and affinity of the binding interaction. |
| Isothermal Titration Calorimetry (ITC) | Kᴅ (affinity), ΔH (enthalpy), n (stoichiometry) | Thermodynamics of the binding interaction (affinity, driving forces, and binding ratio). |
Radiolabeling and Imaging Probes for Research Applications (Excluding Clinical Imaging)
To trace the fate of this compound-containing molecules in biological systems for research purposes, radiolabeling and fluorescent labeling are invaluable tools.
Radiolabeling for In Vitro Research Peptides containing this compound can be radiolabeled to facilitate their detection and quantification in various research assays, such as receptor-binding studies or metabolic stability tests. nih.goviiarjournals.org Common methods include:
Tritiation (³H): Introducing tritium, a radioactive isotope of hydrogen, into the molecule.
Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C into the peptide's structure during synthesis. nih.gov
Iodination (¹²⁵I): If the peptide contains a suitable residue like tyrosine, it can be labeled with radioactive iodine. nih.gov
These radiolabeled peptides allow for highly sensitive tracking in vitro, for example, to determine binding to cell surface receptors or to analyze proteolytic degradation in plasma or cell lysates. acs.orgiiarjournals.org
Imaging Probes for Research The unique quinoline structure of this compound could serve as a scaffold for developing novel imaging probes for basic research. By incorporating unnatural amino acids with specific functionalities, proteins can be site-specifically labeled with fluorescent dyes for cellular imaging. nih.govresearchgate.net This approach offers an alternative to larger tags like Green Fluorescent Protein (GFP), which can sometimes interfere with the function of the protein being studied. upenn.edu A this compound derivative could potentially be synthesized with inherent fluorescent properties or be modified to attach a fluorescent dye. nih.govdigitellinc.com Such probes would enable the visualization of the molecule's localization and dynamics within living cells using fluorescence microscopy, providing insights into its biological function at a subcellular level without a clinical context. nih.govdigitellinc.com
Table 5: Common Labels for Research Applications
| Label Type | Examples | Typical Research Application |
| Radioisotopes | ³H, ¹⁴C, ³⁵S, ¹²⁵I | In vitro binding assays, metabolic stability studies, quantitative biodistribution. nih.govmdpi.com |
| Fluorescent Probes | Fluorescein, Rhodamine, NBD, Cyanine dyes | Fluorescence microscopy, flow cytometry, in vitro fluorescence polarization assays. nih.gov |
Computational and Theoretical Investigations of D Quinoylalanine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical (QC) calculations are fundamental to understanding the electronic properties of a molecule from first principles by solving approximations of the Schrödinger equation. upc.edu Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are routinely used to study amino acids and their derivatives. researchgate.netnih.govbibliomed.org
For D-Quinoylalanine, these calculations would be employed to determine its optimal three-dimensional geometry and to compute key electronic descriptors. jstar-research.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net Furthermore, QC methods can generate an electrostatic potential map, visualizing the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. This information is crucial for predicting how this compound might participate in chemical reactions. austinpublishinggroup.com
Illustrative Data from a Hypothetical Quantum Chemical Analysis of this compound: This table presents example data that would be generated from a DFT (B3LYP/6-31G*) calculation.
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -6.2 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity |
| Mulliken Charge on Quinoline (B57606) N | -0.45 e | Predicts site for protonation/H-bonding |
| Mulliken Charge on Carbonyl C | +0.58 e | Predicts site for nucleophilic attack |
These values are illustrative and represent typical outputs of quantum chemical calculations for modified amino acids.
Molecular Dynamics Simulations of this compound in Solvent and Protein Environments
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. fu-berlin.denih.gov An all-atom MD simulation of this compound would typically be performed in a box of explicit water molecules (like TIP3P) using a classical force field (such as CHARMM, AMBER, or GROMOS). nih.govmdpi.com
Such simulations reveal how this compound interacts with its immediate solvent environment, including the formation and dynamics of hydrogen bonds between its functional groups (amino, carboxyl, and the quinoline ring) and surrounding water molecules. acs.orgnih.gov This is essential for understanding its solubility and the energetic cost of desolvation when binding to a protein.
When incorporated into a peptide or protein, MD simulations can explore how the bulky and rigid quinoline side chain of this compound influences the protein's local and global dynamics, stability, and folding pathways. fu-berlin.de The simulation tracks atomic trajectories, from which thermodynamic and kinetic properties can be derived. nih.gov
Typical Parameters for a Molecular Dynamics Simulation: This interactive table outlines the common settings for an MD simulation of an amino acid in water.
| Parameter | Setting | Description |
| Force Field | AMBER ff14SB | A set of parameters to calculate potential energy. |
| Water Model | TIP3P | A three-site model for explicit water molecules. nih.gov |
| System Size | ~5000 atoms | The molecule plus a sufficient number of water molecules. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation to sample conformational space. nih.gov |
| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Conformational Landscape Analysis via Computational Modeling
The biological function of an amino acid within a peptide is heavily influenced by the conformational preferences of its side chain. Conformational analysis aims to map the potential energy surface of a molecule as a function of its rotatable bonds (dihedral angles). researchgate.net For this compound, the key dihedral angles (χ angles) would define the orientation of the quinoline ring relative to the peptide backbone.
Computational methods, ranging from systematic searches to advanced MD sampling, can be used to explore this conformational landscape. researchgate.netmdpi.com The resulting low-energy conformations, or rotamers, represent the most probable shapes the side chain will adopt. Understanding these preferences is critical, as the quinoline group's rigidity likely imposes significant constraints on the local peptide backbone, making it a tool for engineering specific secondary structures like turns or helices. nih.gov Analysis of modified amino acids often reveals a restricted set of stable conformers compared to natural amino acids. csic.es
Illustrative Conformational Analysis of this compound Side Chain: This table shows hypothetical low-energy conformers for the this compound side chain.
| Conformer ID | χ1 Angle (°) | χ2 Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | -65 | 175 | 0.00 | 65 |
| 2 | 180 | 178 | 1.25 | 20 |
| 3 | 60 | -170 | 2.10 | 10 |
| 4 | -68 | -5 | 3.50 | 5 |
These values are for illustrative purposes to show how different side-chain rotations lead to distinct energy states.
Docking Studies for Predicting Molecular Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor), such as a protein. nih.govnih.gov In this context, this compound, either as a free molecule or as part of a peptide, would be docked into the active site of a target protein to predict its binding mode.
The process involves generating a multitude of possible binding poses and then using a scoring function to rank them, typically based on estimated free energy of binding. dovepress.com Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking involving the quinoline ring, that stabilize the ligand-receptor complex. nih.gov These predictions are invaluable for hypothesis-driven drug design and for understanding the mechanism of action of potential inhibitors or modulators containing this unique amino acid. researchgate.netnih.gov
Example Docking Results for this compound into a Hypothetical Kinase Active Site:
| Parameter | Result |
| Target Protein | Kinase XYZ (Hypothetical) |
| Docking Score | -8.5 kcal/mol |
| Predicted Interactions | Hydrogen bond between quinoline N and backbone NH of Valine-84. π-π stacking between quinoline ring and Phenylalanine-145. Hydrophobic interactions with Leucine-12 and Isoleucine-82. |
This table illustrates the type of predictive output generated by a molecular docking simulation.
De Novo Design of this compound-Containing Ligands
De novo protein design involves creating novel protein structures and sequences from scratch, rather than modifying existing ones. csic.esresearchgate.net The inclusion of non-standard amino acids like this compound opens up vast new possibilities for creating proteins with tailored functions. arxiv.orgacs.org
Computational design algorithms can be used to build a protein scaffold around the specific geometry and chemical properties of the this compound side chain. For example, the flat, aromatic, and hydrogen-bonding capable quinoline group could be designed to form a specific binding pocket for a small molecule target or to act as a catalytic residue in a novel enzyme. mdpi.com These methods iteratively build backbones and select amino acid sequences to stabilize a desired fold that incorporates the unnatural residue, allowing for the creation of highly specific binders or catalysts for applications in therapeutics and biotechnology. csic.es
Applications of D Quinoylalanine in Fundamental Chemical Biology Research
Development of Molecular Probes for Receptor Mapping and Mechanism Elucidation
The development of molecular probes is essential for understanding the intricate workings of biological systems. These probes are molecules designed to interact with specific targets, such as receptors, and report back on their location, environment, or binding partners. wikipedia.org D-Quinoylalanine's intrinsic properties make it a promising candidate for the development of novel molecular probes.
The quinoline (B57606) moiety of this compound is fluorescent, a key feature for a molecular probe. This allows for the direct visualization and tracking of peptides or proteins incorporating this amino acid. rsc.org By replacing a natural amino acid with this compound in a known receptor-binding peptide, researchers can create a fluorescently labeled ligand. This probe can then be used in fluorescence microscopy or spectroscopy to map the distribution of the target receptor on cell surfaces or within tissues. harvard.edu
Furthermore, the specific spectral properties of the quinoline group can be sensitive to its local environment. Changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity change) upon binding to a receptor can provide insights into the conformational changes that occur during the binding event, thus helping to elucidate the mechanism of receptor activation. wikipedia.org
Table 1: Potential Applications of this compound-based Molecular Probes
| Application Area | Rationale for Using this compound | Information Gained |
| Receptor Localization | Intrinsic fluorescence of the quinoline side chain. | Spatial distribution of receptors on cell membranes or within organelles. |
| Binding Site Characterization | Environmental sensitivity of quinoline fluorescence. | Details about the polarity and structure of the receptor's binding pocket. |
| Mechanism of Action Studies | Changes in fluorescence upon ligand binding and receptor activation. | Conformational changes in the receptor during signal transduction. |
| High-Throughput Screening | Fluorescent signal allows for rapid detection of binding events. | Identification of new compounds that compete with the probe for binding. |
It is important to note that while the principles are well-established, the specific application and validation of this compound as a molecular probe for receptor mapping would require dedicated research to characterize its photophysical properties within biological systems.
Use in Peptide Display Technologies for Ligand Discovery
Peptide display technologies, such as phage display, are powerful methods for discovering novel peptide ligands for a wide range of biological targets. cusabio.comulab360.com These techniques involve generating vast libraries of peptides displayed on the surface of bacteriophages and selecting for those that bind to a target of interest. mdpi.com
A significant challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. biopharmaspec.com The incorporation of D-amino acids into peptides is a well-established strategy to enhance their proteolytic stability. biopharmaspec.comfrontiersin.org Since proteases are chiral enzymes that predominantly recognize and cleave peptide bonds between L-amino acids, peptides containing D-amino acids are often resistant to their action. nih.gov
The inclusion of this compound in peptide libraries could, therefore, lead to the discovery of highly stable ligands. In a technique known as mirror-image phage display, a library of L-peptides is screened against a D-enantiomer of the target protein. The resulting L-peptide "hit" is then synthesized with D-amino acids to produce a stable ligand that binds to the natural L-protein target. cardiff.ac.uk this compound could be a valuable component in such D-peptide ligands, contributing not only to stability but also providing a unique structural element for specific binding interactions.
Table 2: Advantages of Incorporating this compound in Peptide Display
| Feature | Advantage | Relevance to Ligand Discovery |
| D-Configuration | Increased resistance to proteolytic degradation. biopharmaspec.comnih.gov | Leads to the discovery of peptides with longer in vivo half-lives. |
| Aromatic Side Chain | Potential for strong π-π stacking and hydrophobic interactions. | Can contribute to high binding affinity and specificity. |
| Rigid Structure | The quinoline ring can constrain the peptide backbone. | Favors pre-organization for binding, reducing the entropic penalty. |
| Unique Chemical Space | Expands the diversity of the peptide library beyond natural amino acids. | Increases the probability of finding novel and potent binders. |
Investigation of Stereoselective Recognition in Biological Systems
Biological systems are inherently chiral, and interactions between molecules, such as a ligand and its receptor, are often highly stereoselective. nih.gov This means that one enantiomer of a chiral molecule may bind with high affinity and elicit a strong biological response, while the other enantiomer binds weakly or not at all. nih.gov
The use of D-amino acids like this compound is a powerful tool to probe the stereoselectivity of biological recognition events. frontiersin.org By systematically replacing L-amino acids in a peptide sequence with their D-counterparts, including this compound, researchers can map the steric constraints of a binding pocket.
For instance, if replacing an L-amino acid with this compound at a specific position abolishes binding, it suggests that the receptor has a strict requirement for the L-configuration at that site. Conversely, if the this compound-containing peptide binds with equal or even greater affinity, it indicates that the binding pocket can accommodate the D-enantiomer and may even have favorable interactions with the quinoline side chain. Such studies provide a detailed understanding of the three-dimensional structure of the ligand-receptor complex. nih.govnih.gov
Contribution to Understanding Protein-Ligand Binding Affinities
The binding affinity of a ligand for its protein target is a critical parameter in drug discovery and fundamental research, often quantified by the dissociation constant (Kd). refeyn.comnih.govnih.gov This affinity is determined by the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. elifesciences.org
Furthermore, the D-configuration of the amino acid can alter the peptide's backbone conformation, potentially pre-organizing it into a bioactive shape that fits the receptor more snugly. This can reduce the entropic cost of binding, leading to a more favorable free energy of binding and higher affinity. Computational modeling combined with experimental binding assays using this compound-containing peptides can provide quantitative data on the energetic contribution of these specific interactions. nih.gov
Table 3: Factors Influencing Binding Affinity with this compound
| Interaction Type | Description | Potential Impact on Binding Affinity |
| Hydrophobic Interactions | The nonpolar quinoline ring interacts favorably with nonpolar pockets in the protein. | Increase |
| π-π Stacking | The aromatic quinoline ring stacks with aromatic residues in the binding site. | Increase |
| Steric Effects | The bulky side chain may either fit well or clash with the binding site. | Increase or Decrease |
| Conformational Pre-organization | The D-amino acid can induce a specific backbone conformation that is optimal for binding. | Increase |
Tools for Studying Protein Folding and Stability
Protein folding is the process by which a polypeptide chain acquires its unique three-dimensional structure, which is essential for its function. aps.orgebi.ac.ukresearchgate.net The stability of this folded state is a key determinant of a protein's lifespan and activity in the cell. rsc.org The incorporation of unnatural amino acids like this compound can be used to probe the forces that govern protein folding and stability.
The fluorescent quinoline side chain can also serve as a spectroscopic probe to monitor the folding process in real-time. rsc.org As the protein folds, the environment around the this compound residue changes, which can be detected as a change in its fluorescence signal. This allows for kinetic studies of protein folding and the identification of folding intermediates. hxchem.net
Utilization in Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.netreading.ac.uk These reactions typically involve a pair of mutually reactive functional groups that are abiotic.
While the quinoline ring itself is not a typical bioorthogonal functional group, this compound can be chemically modified to include one. For example, a clickable functional group like an azide (B81097) or an alkyne could be attached to the quinoline ring. This modified this compound could then be incorporated into a protein or peptide. The bioorthogonal handle would then allow for the specific attachment of other molecules, such as imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. nih.govwhiterose.ac.uk
The use of a D-amino acid scaffold for the bioorthogonal handle provides the added advantage of proteolytic resistance, ensuring that the modified peptide or protein remains intact in a biological environment long enough for the bioorthogonal reaction to occur.
Table 4: Hypothetical Bioorthogonal Applications of Modified this compound
| Modification of this compound | Bioorthogonal Reaction Partner | Potential Application |
| Azido-D-Quinoylalanine | Alkyne-functionalized molecule | Site-specific labeling of peptides with fluorophores for imaging. |
| Alkynyl-D-Quinoylalanine | Azide-functionalized drug molecule | Targeted drug delivery to a specific receptor. |
| Tetrazine-ligated this compound | trans-Cyclooctene-modified surface | Immobilization of peptides onto a solid support for diagnostic assays. |
Future Directions and Emerging Research Avenues for D Quinoylalanine
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The practical application of D-Quinoylalanine in various scientific fields is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current research is focused on moving beyond traditional, often multi-step and low-yield, syntheses towards more streamlined and environmentally friendly approaches. A significant area of interest is the development of asymmetric catalytic methods that can directly generate the desired D-enantiomer with high purity, thus avoiding cumbersome resolution steps.
Recent advancements in catalysis offer promising avenues. For instance, enantioselective hydrogenation of quinoline (B57606) derivatives using chiral iridium catalysts has been shown to be a viable route for producing enantiopure endocyclic β-amino acids. thieme-connect.com Similarly, the use of chiral phosphoric acid catalysis in reactions like the Friedländer-type quinoline synthesis is being explored to achieve enantioselective C-C bond formation. unibo.it These methods, along with photoredox catalysis, are paving the way for the atroposelective synthesis of quinoline-containing compounds, which could be adapted for this compound production. rsc.org The overarching goal is to create scalable, cost-effective, and green synthetic protocols that will make this compound more accessible for downstream research and development.
Integration into Advanced Peptide and Peptidomimetic Scaffolds with Tunable Functionality
The incorporation of this compound into peptide and peptidomimetic scaffolds is a key area of future research, driven by the potential to create novel molecules with enhanced therapeutic properties. The quinoline moiety is a recognized pharmacophore present in numerous FDA-approved drugs. chemrxiv.org Its integration into peptides can confer unique structural and functional attributes.
Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. numberanalytics.com The rigid, aromatic structure of the quinoline group can also act as a conformational constraint, locking the peptide backbone into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for biological targets. upc.edu
Researchers are exploring the use of this compound to design peptidomimetics that mimic the structure of natural peptide ligands. For example, quinoline-based structures have been used to create inhibitors for enzymes like the SARS-CoV-2 main protease. researchgate.net Furthermore, the unique geometry of quinoline allows for the creation of atropisomeric peptide hybrids, where the quinoline core introduces a stable, chiral axis, adding another layer of structural diversity and potential for specific molecular recognition. chemrxiv.org
Table 1: Examples of Quinoline-Containing Peptidomimetics and their Potential Applications
| Peptidomimetic Class | Potential Application | Reference |
| Quinoline-based SARS-CoV-2 Mpro Inhibitors | Antiviral Therapy | researchgate.net |
| Antibody-Targeted Lupus Peptidomimetics | Autoimmune Disease Treatment | nih.gov |
| Atropisomeric Quinoline-Peptide Hybrids | Modulating Protein-Protein Interactions | chemrxiv.org |
High-Throughput Screening Methodologies for Discovering this compound Interactions
Identifying the biological targets and interaction partners of this compound is crucial for elucidating its function and therapeutic potential. High-throughput screening (HTS) methodologies are essential tools in this discovery process. The development of HTS assays specifically tailored for D-amino acids and their derivatives is an active area of research.
One promising approach is the use of mirror-image phage display. rhhz.net In this technique, a synthetic D-protein target is used to screen a library of L-peptides displayed on phages. The identified L-peptide binders can then be synthesized in their D-form, yielding D-peptides that will bind to the natural L-protein target with high affinity and specificity. chemrxiv.org This method bypasses the limitations of traditional screening methods that are often biased towards L-amino acid interactions.
Other HTS strategies include the development of cell-based assays to screen for inhibitors or modulators of enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAAO). nih.govresearchgate.netscilit.com Additionally, machine learning algorithms are being integrated with HTS to rapidly identify synergistic combinations of D-amino acids and other molecules for applications such as antimicrobial therapies. researchgate.net These advanced screening platforms will accelerate the discovery of novel biological roles for this compound.
In Silico Prediction and Validation of this compound's Biological Activities
Computational, or in silico, methods are becoming increasingly powerful in predicting and validating the biological activities of novel compounds like this compound. These approaches can significantly streamline the drug discovery process by prioritizing promising candidates for experimental validation.
Furthermore, computational approaches are being developed to design novel peptides de novo. nih.govarxiv.org Machine learning models, trained on large datasets of known protein-peptide interactions, can generate new peptide sequences with a high probability of binding to a specific target. youtube.com These in silico designed peptides, incorporating this compound, can then be synthesized and tested experimentally. The synergy between computational prediction and experimental validation is a key strategy for accelerating the discovery of new bioactive molecules. nih.gov
Investigation of Potential Roles in Unconventional Biological Systems
While much of biological research has focused on model organisms, there is a growing interest in exploring the unique biochemistry of unconventional biological systems, such as extremophiles. These organisms, which thrive in extreme environments of temperature, salinity, or pH, often possess unique metabolic pathways and produce novel bioactive compounds.
The study of D-amino acids in these systems is a promising area of research. For instance, halophilic (salt-loving) archaea have proteins with a biased amino acid composition that allows them to function in high-salt environments. plos.org Investigating the presence and role of D-amino acids, including potentially novel aromatic D-amino acids like this compound, in these organisms could reveal new strategies for protein stabilization and function under extreme conditions.
Furthermore, D-amino acids are known to play significant roles in complex microbial communities, influencing processes like biofilm formation and inter-species communication. frontiersin.org Exploring the role of this compound in such systems could uncover new signaling molecules and mechanisms that regulate microbial behavior. The search for D-amino acid modifying enzymes, such as racemases and oxidases, in the genomes of extremophilic bacteria and archaea is a key first step in this exploration. nih.govmdpi.com
Challenges and Opportunities in D-Amino Acid Research with Specific Reference to Aromatic D-Amino Acids like this compound
The field of D-amino acid research, while full of promise, faces several challenges. A primary hurdle is the analytical difficulty in detecting and quantifying D-amino acids, especially when they are present in low concentrations alongside their abundant L-counterparts. tandfonline.com The development of more sensitive and specific analytical techniques is crucial for advancing the field.
Another challenge is the incomplete understanding of the biosynthesis and regulation of D-amino acids in many organisms. numberanalytics.com While the roles of some D-amino acids are well-established, the functions of many, particularly the more complex aromatic D-amino acids, remain enigmatic. nih.gov Elucidating these pathways is essential for understanding their physiological significance.
Despite these challenges, the opportunities in D-amino acid research are vast. The unique properties of D-amino acids, such as their resistance to proteolysis, make them highly attractive for the development of novel therapeutics. nih.govbiorxiv.org Aromatic D-amino acids, like this compound, are particularly interesting due to the diverse functionalities that the aromatic side chain can introduce. They can participate in a wide range of non-covalent interactions, such as pi-stacking and cation-pi interactions, which can be exploited for the design of high-affinity ligands. semanticscholar.org Furthermore, some aromatic D-amino acids have been shown to have direct biological effects, such as acting as chemoattractants for immune cells. frontiersin.orgpnas.org The continued exploration of aromatic D-amino acids like this compound is poised to unlock new avenues in drug discovery and chemical biology.
Q & A
Basic Research Questions
Q. How can researchers ensure experimental reproducibility when synthesizing D-Quinoylalanine?
- Methodological Answer : Reproducibility requires meticulous documentation of synthesis protocols, including reaction conditions (temperature, solvent, catalysts), purification steps (e.g., chromatography), and characterization data (e.g., NMR, HPLC). The experimental section should avoid redundancy but include critical details for replication, such as deviations from standard procedures and troubleshooting steps. For novel compounds, provide full spectral data and purity assessments (>95% by HPLC). Known compounds require literature citations for identity confirmation. Supplemental materials should house extensive datasets beyond five compounds .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : A combination of techniques is necessary:
- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon peaks to verify molecular structure.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended) and detect impurities.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Melting Point Analysis : Compare with literature values for consistency.
Discrepancies in data (e.g., unexpected peaks in NMR) should be resolved through iterative re-analysis or alternative methods (e.g., X-ray crystallography) .
Q. What ethical considerations apply to studies involving this compound in human cell lines or animal models?
- Methodological Answer : Obtain ethical approval from institutional review boards (IRB) or animal ethics committees before initiating studies. Clearly outline participant selection criteria (e.g., cell line origins, animal strains) and consent protocols. For human-derived samples, anonymize data and disclose potential risks. Adhere to guidelines like the Declaration of Helsinki or ARRIVE for animal studies. Declare approval details (committee name, date, reference number) in the methods section .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s pharmacological activity across studies?
- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell viability protocols) or compound stability. To resolve this:
- Cross-Validation : Replicate experiments in independent labs using standardized protocols.
- Meta-Analysis : Pool data from multiple studies to identify trends or confounding variables (e.g., solvent effects).
- Quasi-Statistical Methods : Quantify "deviant" cases (e.g., outlier IC50 values) and assess their impact on conclusions.
Transparent reporting of limitations (e.g., batch-to-batch variability) is critical .
Q. What computational strategies optimize the study of this compound’s molecular interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and stability. Validate in silico findings with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., Schrödinger Suite) to analyze structure-activity relationships (SAR) and refine hypotheses iteratively .
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?
- Methodological Answer : Integrate techniques from biochemistry, biophysics, and systems biology:
- Transcriptomics : Identify gene expression changes in treated cells.
- Proteomics : Map protein interaction networks via co-immunoprecipitation (Co-IP).
- Metabolomics : Track metabolic shifts using LC-MS/MS.
Cross-disciplinary frameworks (e.g., FINER criteria) ensure feasibility and relevance. For example, a PICO-style question could focus on "this compound’s effect on mitochondrial dysfunction in Parkinson’s disease models" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
